
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9FINO2 and a molecular weight of 309.08 g/mol . This compound is characterized by the presence of fluorine and iodine atoms attached to a benzamide core, along with methoxy and methyl groups. It is a member of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms to the benzene ring.
Amidation: Formation of the benzamide structure by reacting the halogenated benzene with appropriate amine derivatives.
Methoxylation and Methylation: Introduction of methoxy and methyl groups to the amide nitrogen.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki and Stille coupling, which are commonly used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated benzamides have shown efficacy.
Industry: It is used in the development of new materials and chemicals with specific properties, such as improved stability and reactivity
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The methoxy and methyl groups may also play a role in modulating its activity by influencing its electronic and steric properties. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
2-Fluoro-3-iodo-N-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
2-Fluoro-N-methylbenzamide: Lacks the iodine and methoxy groups, which may result in different reactivity and biological activity.
3-Iodo-N-methoxy-N-methylbenzamide: Lacks the fluorine atom, which can affect its chemical properties and interactions.
N-Methoxy-N-methylbenzamide: Lacks both halogen atoms, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in the combination of fluorine and iodine atoms, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H9FINO2 |
|---|---|
Molecular Weight |
309.08 g/mol |
IUPAC Name |
2-fluoro-3-iodo-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9FINO2/c1-12(14-2)9(13)6-4-3-5-7(11)8(6)10/h3-5H,1-2H3 |
InChI Key |
UMLYPCHHEDZTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C(=CC=C1)I)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


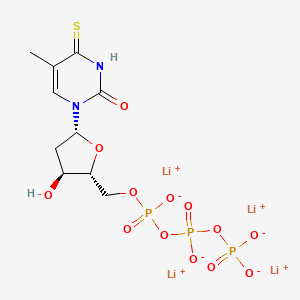
![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)

![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)
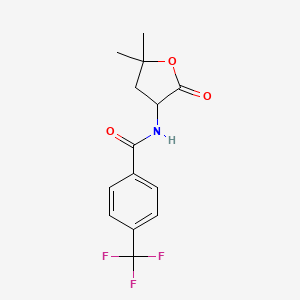
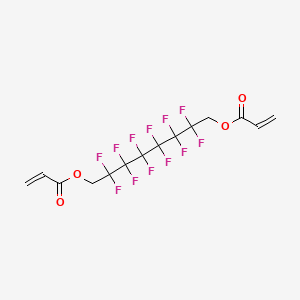
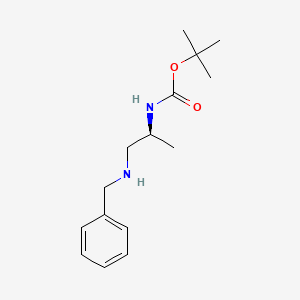
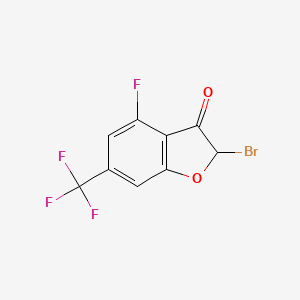


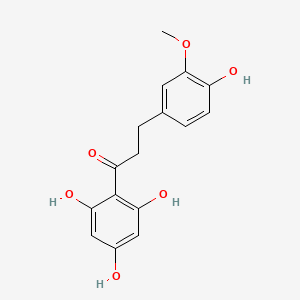

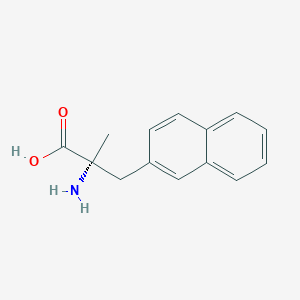
![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
